N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
Overview
Description
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a piperazine ring, and a sulfonylbenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl ethylamine derivative, followed by the introduction of the piperazine ring and the sulfonylbenzamide group. Common reagents used in these reactions include fluorobenzene, ethylamine, piperazine, and sulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 3-Chloro-4-fluorophenylboronic acid
- Phenethylamine derivatives
Uniqueness
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the piperazine ring and sulfonylbenzamide moiety contribute to its potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-15(16-6-8-18(21)9-7-16)22-20(25)17-4-3-5-19(14-17)28(26,27)24-12-10-23(2)11-13-24/h3-9,14-15H,10-13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZNEGUGNJEGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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